N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholinopyridazine moiety attached to a phenyl ring, which is further connected to a naphthamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a halogenated precursor reacts with a morpholine derivative under controlled conditions. The reaction may proceed as follows:
Halogenation: A suitable aromatic compound is halogenated to introduce a reactive halogen atom.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with morpholine to form the morpholinopyridazine moiety.
Amidation: The final step involves the reaction of the morpholinopyridazine intermediate with 2-naphthoic acid or its derivatives to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide: shares similarities with other morpholinopyridazine derivatives and naphthamide compounds.
Morpholinopyridazine derivatives: Known for their bioactivity and potential therapeutic applications.
Naphthamide compounds: Used in various chemical and biological studies due to their structural versatility.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(21-9-8-18-4-1-2-5-19(18)16-21)26-22-7-3-6-20(17-22)23-10-11-24(28-27-23)29-12-14-31-15-13-29/h1-11,16-17H,12-15H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFRZQJUECBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.